Nitromethaqualone hydrochloride
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Overview
Description
Nitromethaqualone hydrochloride is a potent analogue of methaqualone, known for its sedative and hypnotic properties. It is significantly more potent than its parent compound, methaqualone, with a typical dose being approximately 25 mg
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitromethaqualone hydrochloride typically involves the nitration of methaqualone. Methaqualone itself is synthesized by refluxing anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine . The nitration process introduces a nitro group into the methaqualone molecule, resulting in nitromethaqualone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Nitromethaqualone hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other quinazolinone derivatives.
Biology: Studied for its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Nitromethaqualone hydrochloride primarily acts as a positive allosteric modulator of the GABA-A receptor . By binding to this receptor, it enhances the inhibitory effects of GABA, leading to increased sedative and hypnotic effects. This mechanism is similar to that of barbiturates and benzodiazepines, but this compound is significantly more potent.
Comparison with Similar Compounds
Methaqualone: The parent compound, known for its sedative and hypnotic properties.
Mecloqualone: Another analogue with similar effects but different potency and side effect profile.
Uniqueness: Nitromethaqualone hydrochloride is unique due to its significantly higher potency compared to methaqualone. This increased potency allows for lower dosages to achieve the desired therapeutic effects, potentially reducing the risk of side effects.
Properties
CAS No. |
3946-23-4 |
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Molecular Formula |
C16H14ClN3O4 |
Molecular Weight |
347.75 g/mol |
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H |
InChI Key |
SIAJXPPTHOCXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl |
Origin of Product |
United States |
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